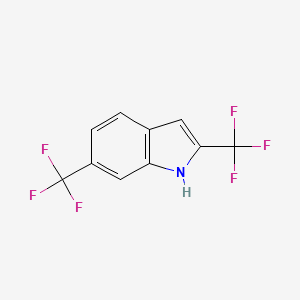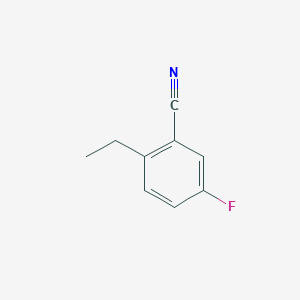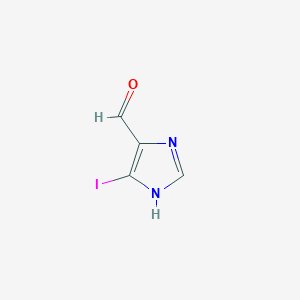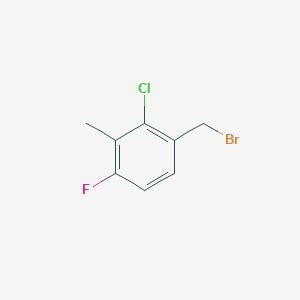
2,6-Bis(trifluoromethyl)-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trifluoromethyl)-1h-indole is an organic compound characterized by the presence of two trifluoromethyl groups attached to the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)-1h-indole typically involves the introduction of trifluoromethyl groups into the indole ring. One common method is the reaction of indole with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3) can lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the purification of the compound through techniques such as recrystallization or chromatography is essential to obtain a high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trifluoromethyl)-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives. Substitution reactions can result in the formation of various substituted indole compounds.
Aplicaciones Científicas De Investigación
2,6-Bis(trifluoromethyl)-1h-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trifluoromethyl)-1h-indole involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(trifluoromethyl)benzoic acid
- 2,6-Bis(trifluoromethyl)benzyl alcohol
- 2,6-Bis(trifluoromethyl)benzeneboronic acid
Uniqueness
2,6-Bis(trifluoromethyl)-1h-indole is unique due to the presence of the indole ring, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance its stability and reactivity, making it a valuable compound in various research and industrial applications. Compared to similar compounds, it offers a unique combination of structural features and functional properties that can be leveraged in diverse scientific and technological contexts.
Propiedades
Fórmula molecular |
C10H5F6N |
|---|---|
Peso molecular |
253.14 g/mol |
Nombre IUPAC |
2,6-bis(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C10H5F6N/c11-9(12,13)6-2-1-5-3-8(10(14,15)16)17-7(5)4-6/h1-4,17H |
Clave InChI |
CJKQIQAGEVBXBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N1-thieno[2,3-d]pyrimidin-4-yl-2-chloroethanohydrazide](/img/structure/B13124380.png)






![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)

![4-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine](/img/structure/B13124430.png)
